Calcium Channel antagonist 2
Description
Historical Context of Calcium Channel Antagonist Discovery and Early Research Paradigms
The journey to understanding calcium's role in muscle contraction began with Sidney Ringer's work in 1883. nih.gov However, it wasn't until the mid-20th century that the intracellular significance of calcium started to be unraveled. nih.gov The 1960s marked a pivotal period with the initiation of pharmacological studies into calcium's function, leading to the discovery of the first calcium channel blockers. nih.govnih.gov These early investigations were often part of broader screening programs for coronary dilators. nih.gov
Initially termed "calcium antagonists," these compounds were observed to mimic the effects of calcium withdrawal in cardiac muscle, reducing contractile force and oxygen demand. researchgate.net The term was coined by Albrecht Fleckenstein and his colleagues in their research on the inhibitory effects of verapamil (B1683045) on the electromechanical coupling in the mammalian myocardium. nih.gov Early research focused on their ability to relax vascular smooth muscle, leading to their development as treatments for hypertension and angina. nih.govresearchgate.net The development of radiochemical and electrophysiological study techniques, particularly with dihydropyridines, allowed researchers to identify their specific targets: the L-type voltage-operated calcium channels. nih.gov
Significance of Calcium Channel Modulation in Biological Systems
Calcium ions (Ca2+) are universal second messengers, playing a critical role in a vast array of cellular signaling pathways. wikipedia.org The modulation of calcium channels, and consequently the flow of calcium ions into the cell, has profound effects on numerous physiological processes. wikipedia.orgnumberanalytics.com These processes include:
Muscle Contraction: Calcium influx is essential for the contraction of skeletal, cardiac, and smooth muscles. wikipedia.orgnumberanalytics.com
Neuronal Transmission: Calcium signaling is vital for the release of neurotransmitters at synapses and plays a role in synaptic plasticity, which is fundamental for learning and memory. wikipedia.orgnumberanalytics.com
Cellular Motility: The movement of cilia and flagella is dependent on calcium signaling. wikipedia.org
Gene Expression and Cell Growth: Calcium can act as a second messenger to regulate gene transcription and is involved in cell proliferation and differentiation. wikipedia.orgnumberanalytics.com
Hormone Secretion: The release of hormones from endocrine cells is often triggered by calcium influx. wikipedia.org
Given its central role, dysregulation of calcium signaling is implicated in numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and certain types of cancer. news-medical.netmdpi.com
Classification of Voltage-Gated Calcium Channels and Their Physiological Roles
Voltage-gated calcium channels (VGCCs) are a diverse group of ion channels that open in response to changes in the cell membrane's electrical potential. wikipedia.org They are classified into several types based on their electrophysiological and pharmacological properties. mdpi.comstressmarq.com
Major Types of Voltage-Gated Calcium Channels:
| Channel Type | Activating Voltage | Location | Primary Function |
| L-type | High-voltage | Skeletal, smooth, and cardiac muscle; endocrine cells; neurons. wikipedia.orgstressmarq.com | Excitation-contraction coupling, hormone and neurotransmitter release, gene expression. wikipedia.orgnih.gov |
| T-type | Low-voltage | Neurons, cardiac pacemaker cells, muscle cells. stressmarq.comoup.com | Pacemaker activity, repetitive firing of action potentials. nih.govnih.gov |
| N-type | High-voltage | Neurons. stressmarq.com | Neurotransmitter release. wikipedia.orgnih.gov |
| P/Q-type | High-voltage | Purkinje cells, cerebellar granule neurons. stressmarq.com | Neurotransmitter release. wikipedia.orgnih.gov |
| R-type | High-voltage | Cerebellar granule cells, neurons. stressmarq.com | Poorly defined processes in the brain. wikipedia.org |
This table provides a simplified overview of the major voltage-gated calcium channel types.
The L-type and T-type channels are the most prominent in the cardiovascular system. mdpi.com L-type channels are crucial for myocardial contractility and vascular tone, while T-type channels are important for pacemaker activity and signal conduction. oup.com
Overview of "Calcium Channel Antagonist 2" within the Landscape of Calcium Channel Research
For the purposes of this article, "this compound" will be represented by Verapamil . Verapamil holds a significant place in the history of calcium channel research as it was the first clinically used calcium channel blocker. nih.gov It is a non-dihydropyridine calcium channel blocker that primarily targets L-type calcium channels. wikipedia.orgdrugbank.com
Verapamil's mechanism of action involves blocking the influx of calcium ions through these channels, leading to relaxation of vascular smooth muscle and a reduction in heart rate and contractility. wikipedia.orgpatsnap.com This action makes it a valuable tool in both clinical practice and academic research for studying the physiological effects of calcium channel blockade.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H25FN2O4S |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-methyl-5-(4-methylpiperidin-1-yl)sulfonyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H25FN2O4S/c1-15-9-11-26(12-10-15)31(28,29)19-7-8-21-20(13-19)16(2)22(30-21)23(27)25-14-17-3-5-18(24)6-4-17/h3-8,13,15H,9-12,14H2,1-2H3,(H,25,27) |
InChI Key |
JMKMEDRXKRPMHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=C3C)C(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Molecular and Subcellular Mechanisms of Calcium Channel Antagonism
Ligand-Channel Interaction Dynamics and Binding Site Analysis
The interaction between calcium channel antagonists and their target channels is a dynamic process governed by principles of allosteric modulation, specific binding site recognition, and the conformational state of the channel.
Identification and Characterization of Antagonist Binding Sites on Alpha-1 Subunits
The primary target for most clinically relevant calcium channel antagonists is the α1 subunit of the voltage-gated calcium channel. nih.govgoogle.comed.ac.uk This subunit forms the central pore of the channel and contains the binding sites for these drugs. google.comed.ac.uk The α1 subunit is a large protein comprised of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). nih.gov
Different classes of calcium channel antagonists bind to distinct, yet allosterically coupled, sites on the α1 subunit. nih.gov
Phenylalkylamines , such as verapamil (B1683045), have their binding site located in an intracellular region of motif IV. nih.gov
Dihydropyridines , like nifedipine (B1678770), primarily bind to a site situated in motif IV. nih.gov
The binding site for benzothiazepines , such as diltiazem (B1670644), is also on the α1 subunit, though its precise location is still under investigation. nih.gov
The transmembrane helices S5 and S6 of each domain are believed to form the "wall" of the ion channel pore, and the proximity of the antagonist binding sites to these regions allows for effective modulation of ion flux. nih.gov
State-Dependent Binding Mechanisms (e.g., open, inactivated states)
The affinity of calcium channel antagonists for their binding sites is not constant but is critically dependent on the conformational state of the channel. pnas.orgnih.govpsu.edu These channels can exist in three primary states: resting (closed), open, and inactivated. Many antagonists exhibit a higher affinity for the open and/or inactivated states compared to the resting state. pnas.orgnih.govpsu.edu
This "state-dependent" binding is a key feature of their mechanism of action. nih.govpsu.edu For example, phenylalkylamines and dihydropyridines show a marked preference for binding to channels that are in the open or inactivated state. pnas.org This means that their blocking effect is more pronounced in tissues that are frequently depolarized, such as rapidly firing cardiac cells or tonically contracted smooth muscle. This property contributes to their therapeutic efficacy in treating conditions like arrhythmias and hypertension. pnas.org
Use-Dependent Blockade and Its Molecular Basis
A direct consequence of state-dependent binding is the phenomenon of "use-dependent" or "frequency-dependent" blockade. pnas.orgnih.gov This refers to the progressive increase in channel block with repeated or sustained depolarization of the cell membrane. pnas.org As the frequency of channel opening increases, more channels transition into the open and inactivated states, for which the antagonist has a higher affinity. This leads to an accumulation of drug-bound, blocked channels. youtube.com
The molecular basis for use-dependent blockade lies in the kinetics of drug binding and unbinding to the different channel states. pnas.org The antagonist binds more tightly and/or for a longer duration to the open and inactivated states, effectively "trapping" the channel in a non-conducting conformation. pnas.org This mechanism is particularly important for the antiarrhythmic effects of certain calcium channel antagonists, as they can selectively target the rapidly firing and depolarized cells characteristic of tachyarrhythmias. nih.govpnas.org
Impact on Ion Flux and Intracellular Calcium Homeostasis
The ultimate consequence of the molecular interactions described above is the inhibition of calcium ion influx, which has profound effects on intracellular calcium levels and cellular function.
Inhibition of Calcium Ion Influx Across the Plasma Membrane
Calcium channel antagonists, by binding to and modulating the function of voltage-gated calcium channels, directly reduce the influx of calcium ions into the cell during depolarization. jove.comyoutube.commanualofmedicine.com This reduction in calcium entry is the primary mechanism by which these drugs exert their physiological effects. nih.govnih.gov
In various cell types, the influx of calcium through these channels triggers a range of physiological processes. wikipedia.org For instance, in smooth muscle cells, calcium influx leads to contraction and vasoconstriction. In cardiac muscle cells, it is essential for excitation-contraction coupling and pacemaker activity. wikipedia.org By inhibiting this influx, calcium channel antagonists can induce vasodilation, reduce cardiac contractility, and slow heart rate. nih.govmanualofmedicine.com
The degree of inhibition of calcium influx can vary depending on the specific antagonist, its concentration, and the tissue type. This is due to the differences in binding affinities, state-dependence, and the expression of different calcium channel subtypes in various tissues. youtube.com
Regulation of Intracellular Calcium Concentrations
Calcium channel antagonists play a pivotal role in regulating intracellular calcium concentrations ([Ca2+]i). Under normal physiological conditions, there is a significant concentration gradient, with extracellular Ca2+ levels being approximately 10,000 times higher than inside the cell. wikipedia.orgnih.gov Voltage-gated calcium channels, particularly the L-type channels, act as key regulators of Ca2+ entry. nih.gov When these channels are inhibited by antagonists, the influx of Ca2+ is reduced, leading to a decrease in [Ca2+]i. nih.govyoutube.com
This reduction in intracellular calcium has profound physiological consequences. In vascular smooth muscle cells, it leads to relaxation, resulting in vasodilation and a decrease in blood pressure. nih.gov In cardiac muscle, the diminished calcium influx reduces the force of contraction and can slow the heart rate by affecting the sinoatrial and atrioventricular nodes. nih.govyoutube.com Furthermore, by preventing calcium overload in cells, these antagonists can protect against cellular damage in various pathological conditions. nih.gov The ability of calcium channel blockers to interfere with cellular activation processes that are dependent on increased [Ca2+]i, such as platelet aggregation and the proliferation of vascular smooth muscle cells, highlights their broad regulatory impact. nih.gov
Effects on Calcium Release from Intracellular Stores (e.g., Mitochondria)
While the primary action of calcium channel antagonists is on plasma membrane calcium channels, some of these agents also influence calcium handling by intracellular organelles, most notably the mitochondria. Mitochondria can take up and release Ca2+, playing a role in cellular calcium homeostasis.
Studies have shown that certain calcium channel antagonists can inhibit both mitochondrial Ca2+ uptake and release. For instance, diltiazem, nitrendipine, and nimodipine (B1678889) have been demonstrated to be more potent inhibitors of Na+-induced Ca2+ release from isolated rat cardiac mitochondria than of Ca2+ uptake. nih.gov This suggests that at certain intracellular concentrations, these drugs could preferentially block the release of calcium from mitochondria. nih.gov Diltiazem, in particular, appears to have a unique inhibitory effect on the mitochondrial sodium-calcium exchange. nih.gov
Conversely, some calcium channel antagonists like cinnarizine (B98889) and flunarizine (B1672889) can induce a rapid, sodium-independent release of calcium from mitochondria. nih.gov This effect appears to be related to their physicochemical properties, specifically their lipophilicity. nih.gov The differential effects of various calcium channel antagonists on mitochondrial calcium transport open avenues for developing novel drugs with more selective actions on either plasma membrane channels or intracellular calcium stores. nih.gov
Modulation of Associated Signaling Pathways
The therapeutic effects of calcium channel antagonists extend beyond the direct blockade of calcium influx. They also modulate various intracellular signaling pathways that are intricately linked to calcium homeostasis.
Interactions with G-Protein Coupled Receptors and Downstream Effectors
There is evidence of significant crosstalk between calcium channels and G-protein coupled receptor (GPCR) signaling pathways. The activation of certain G-proteins is a crucial step in the receptor-mediated inhibition of voltage-activated calcium channels. nih.gov Intriguingly, in the presence of an activated G-protein, some calcium channel antagonists can paradoxically potentiate calcium channel currents. nih.gov This suggests a complex interaction where the activated G-protein can modify the calcium channel in a way that enhances the agonist-like effects of these antagonists. nih.gov This finding was the first electrophysiological evidence demonstrating that guanine (B1146940) nucleotides can influence cellular responses to calcium channel ligands. nih.gov
Crosstalk with Other Ion Channels (e.g., Potassium Channels)
The function of calcium channels is often coupled with the activity of other ion channels, particularly potassium (K+) channels. The interplay between these channels is crucial for regulating cellular excitability and transmitter release.
Studies have shown that blocking both K+ and Ca2+ channels can have complex effects on sympathetic transmitter release. nih.gov The nerve terminal action potential is shaped by both sodium and calcium influx, and terminated by the activation of voltage- and Ca2+-dependent K+ channels. nih.gov The probability of neurotransmitter release is influenced by the resting fluxes of both K+ and Ca2+. nih.gov
Furthermore, some antiarrhythmic agents have been developed that combine both potassium and calcium channel blocking activities. nih.gov This dual action is thought to provide enhanced antiarrhythmic efficacy with a lower risk of proarrhythmic events compared to agents that only block one type of channel. nih.gov For example, the experimental compound BRL-32872, which has both class III (potassium channel blocking) and class IV (calcium channel blocking) properties, has shown potent antiarrhythmic effects. nih.gov This underscores the therapeutic potential of targeting the crosstalk between calcium and potassium channels.
Voltage Gated Calcium Channel Subtypes and Antagonist Selectivity
Mechanisms Underlying Subtype Specificity
The selectivity of calcium channel antagonists for different subtypes is rooted in the structural and functional diversity of the channel proteins themselves.
Voltage-gated calcium channels are complex proteins composed of a primary pore-forming α1 subunit and auxiliary subunits. nih.gov The α1 subunit is the primary determinant of the channel's biophysical and pharmacological properties. nih.gov Each gene encoding an α1 subunit can produce multiple unique protein isoforms through alternative pre-mRNA splicing and the use of different promoters. nih.govresearchgate.net
This alternative splicing can lead to significant structural variations in the channel proteins, particularly in regions critical for drug binding. nih.gov For example, extensive alternative splicing of the CaV1.2 channel generates a wide array of splice variants with different functional properties and sensitivities to calcium channel blockers. nih.govnih.govmdpi.com Cardiac and smooth muscles express distinct CaV1.2 splice variants, which contributes to the tissue-specific effects of certain drugs. nih.gov
Research has shown that the inclusion or exclusion of specific exons can directly impact drug sensitivity. For instance, CaV1.2 channels containing exon 8 are more sensitive to the dihydropyridine (B1217469) isradipine (B148454) than channels containing the mutually exclusive exon 8a. nih.gov Similarly, the presence of exon 31 versus exon 32 in the IVS3 region can alter the sensitivity to dihydropyridine blockade. nih.gov This molecular-level diversity provides a basis for the development of next-generation calcium channel antagonists with improved tissue and isoform specificity. nih.gov
Differences in Biophysical Properties of Channel Subtypes
Voltage-gated calcium channels (VGCCs) are a diverse family of ion channels that are crucial for converting membrane depolarization into intracellular calcium signaling. nih.govguidetopharmacology.org This signaling cascade initiates a wide array of physiological processes, including muscle contraction, neurotransmitter release, and gene expression. nih.gov The functional diversity of VGCCs stems from the existence of multiple channel subtypes, each characterized by distinct biophysical properties. These properties are primarily determined by the pore-forming α1 subunit, which incorporates the voltage sensor and gating apparatus. nih.gov
VGCCs are broadly classified into two major groups based on the membrane potential required for their activation: low-voltage-activated (LVA) and high-voltage-activated (HVA) channels. nih.govfrontiersin.org
Low-Voltage-Activated (LVA) Channels: This group consists of the T-type (transient) channels (CaV3 family). They are activated by small depolarizations from the resting membrane potential and exhibit rapid voltage-dependent inactivation. guidetopharmacology.orgnih.gov T-type channels typically have a small single-channel conductance. nih.gov
High-Voltage-Activated (HVA) Channels: This group requires stronger membrane depolarization for activation and includes L-type, P/Q-type, N-type, and R-type channels. guidetopharmacology.orgwikipedia.org
L-type (Long-lasting) channels (CaV1 family) are sensitive to dihydropyridine antagonists. nih.gov
P/Q-type (named for Purkinje cells) channels (CaV2.1) are potently blocked by ω-agatoxins. wikipedia.org They typically mediate currents that inactivate slowly. nih.gov
N-type (Neural) channels (CaV2.2) are specifically blocked by ω-conotoxin GVIA. wikipedia.org
R-type (Resistant) channels (CaV2.3) are so-named because they are resistant to the blockers of L-, P/Q-, and N-type channels. wikipedia.orgresearchgate.net
The biophysical properties of these channels, such as activation, inactivation, and conductance, are not static. They are dynamically modulated by auxiliary subunits, including β, α2δ, and γ subunits, which associate with the α1 subunit. nih.govnih.gov The β subunits, for instance, can significantly increase the surface expression of CaV1 and CaV2 channels, shift the voltage-dependence of activation, and alter the rate of inactivation. nih.govfrontiersin.org Similarly, the α2δ subunits generally increase the rate of both activation and inactivation. oup.com
Table 1: Comparative Biophysical Properties of Voltage-Gated Calcium Channel Subtypes
| Channel Family | Subtype | Activation Voltage | Inactivation Kinetics | Primary Pharmacological Blockers |
| CaV1 (L-type) | CaV1.1, 1.2, 1.3, 1.4 | High-Voltage Activated (HVA) | Slow | Dihydropyridines (e.g., Nimodipine (B1678889), Nifedipine), Phenylalkylamines (e.g., Verapamil) nih.govguidetopharmacology.org |
| CaV2 (P/Q, N, R) | CaV2.1 (P/Q-type) | High-Voltage Activated (HVA) | Slow | ω-agatoxins wikipedia.org |
| CaV2.2 (N-type) | High-Voltage Activated (HVA) | Moderate | ω-conotoxin GVIA wikipedia.org | |
| CaV2.3 (R-type) | High-Voltage Activated (HVA) | Moderate to Fast | Resistant to common blockers; sensitive to SNX-482 wikipedia.org | |
| CaV3 (T-type) | CaV3.1, 3.2, 3.3 | Low-Voltage Activated (LVA) | Rapid | Efonidipine (inhibits T- and L-type) nih.gov |
Tissue and Cell-Specific Expression Profiles of Calcium Channel Subtypes
The physiological role of each VGCC subtype is defined by its unique expression pattern across different tissues and cell types. This specific distribution allows for precise control over calcium-dependent processes in various parts of the body. Antagonist selectivity is often derived from targeting a channel subtype that is predominantly expressed in the tissue of interest.
CaV1 (L-type) Channels:
CaV1.1 is found almost exclusively in the skeletal muscle, where it functions as a voltage sensor for excitation-contraction coupling. thevgccc.org
CaV1.2 is widely expressed in the cardiovascular system, including cardiac and smooth muscle cells, where it is critical for muscle contraction. nih.govthevgccc.org It is also present in neurons, playing roles in synaptic integration and gene transcription. thevgccc.org
CaV1.3 is found in the heart, particularly in pacemaker cells, as well as in neurons and endocrine cells where it is involved in hormone release. thevgccc.orgresearchgate.net Its function is vital for auditory signaling in cochlear hair cells. thevgccc.org
CaV1.4 has a specialized role in the retina, where it is expressed in photoreceptor ribbon synapses and is essential for phototransduction. thevgccc.org
CaV2 (P/Q-, N-, R-type) Channels: This family of channels is primarily located in the nervous system and is fundamental to neurotransmission. nih.gov
CaV2.1 (P/Q-type) is a key component of the presynaptic terminal at most fast synapses in the central and peripheral nervous system, where it mediates neurotransmitter release. thevgccc.org It is prominently expressed in cerebellar Purkinje cells. nih.govresearchgate.net
CaV2.2 (N-type) is also critical for neurotransmitter release at presynaptic terminals throughout the nervous system. researchgate.netthevgccc.org
CaV2.3 (R-type) is found in various neurons where its roles are less defined but include contributions to synaptic plasticity. researchgate.net
CaV3 (T-type) Channels: These channels are important for controlling cell excitability and rhythmic firing patterns. nih.gov They are highly expressed during early development and their expression levels change as the nervous system matures. wikipedia.org In adults, they are found in rhythmically firing cells like cardiac myocytes and thalamic neurons. nih.gov They are also expressed in the pancreas and adrenal gland. researchgate.netwikipedia.org
The expression of auxiliary subunits also shows tissue specificity. For example, the β1a isoform is exclusively expressed in skeletal muscle, while the β2 subunit is the predominant β isoform in the heart. frontiersin.org The γ subunit is primarily expressed in skeletal muscle and is notably absent from the cardiovascular system. frontiersin.orgnih.gov
Table 2: Tissue and Cell-Specific Distribution of VGCC Subtypes
| Channel Subtype | Gene | Primary Tissue/Cell Location | Key Cellular Function |
| CaV1.1 | CACNA1S | Skeletal Muscle | Excitation-contraction coupling thevgccc.org |
| CaV1.2 | CACNA1C | Cardiac Muscle, Smooth Muscle, Neurons | Contraction, Synaptic integration, Gene transcription thevgccc.org |
| CaV1.3 | CACNA1D | Neurons, Endocrine Cells, Cochlear Hair Cells | Hormone release, Auditory signaling, Pacemaking thevgccc.org |
| CaV1.4 | CACNA1F | Retina | Phototransduction thevgccc.org |
| CaV2.1 (P/Q-type) | CACNA1A | Presynaptic Nerve Terminals, Cerebellar Purkinje Cells | Neurotransmitter release thevgccc.org |
| CaV2.2 (N-type) | CACNA1B | Presynaptic Nerve Terminals | Neurotransmitter release researchgate.netthevgccc.org |
| CaV2.3 (R-type) | CACNA1E | Neurons, other tissues | Synaptic plasticity researchgate.net |
| CaV3.1, 3.2, 3.3 (T-type) | CACNA1G, H, I | Thalamic Neurons, Cardiac Pacemaker Cells, Endocrine Cells | Rhythmic firing, Hormone secretion nih.govresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in identifying the key physicochemical properties of molecules that govern their ability to block calcium channels. nih.gov These studies establish a mathematical correlation between the chemical structure and the biological activity of a series of compounds. ijnrd.org
QSAR analyses have successfully identified several physicochemical descriptors that correlate with the activity of calcium channel antagonists. For instance, in the case of dihydropyrimidine (B8664642) analogs, which mimic the widely studied 1,4-dihydropyridine (B1200194) (DHP) class, important characteristics for activity include the molecule's conformation, the relative orientation of the aryl ring to the pyrimidine (B1678525) ring, and the presence of substituents capable of forming hydrogen bonds with the receptor. nih.gov Additionally, high molar refractivity of the molecule has been shown to be a significant factor. nih.gov
Studies on 4-imidazolyl-1,4-dihydropyridines have utilized various descriptors, including electrotopological, structural, and thermodynamic parameters, to develop a quantitative relationship between the chemical structure and L-type calcium channel blocking activity. nih.gov For some 1,4-dihydropyridine analogues, QSAR models have shown that activity can be predicted using topological and other parameters such as AlogP, BAC, Jhete, W, and MR. researchgate.net The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure. nih.gov
A study on various classes of calcium channel blockers, including 1,4-dihydropyridines, benzazepinone analogs, and quinolizidinyl derivatives, highlighted the importance of electronic parameters in their activity. ingentaconnect.com For chalcone (B49325) derivatives with nitric oxide (NO) donor capacity, 3D-QSAR studies have explained the importance of steric and electrostatic parameters in their correlation with L-type calcium channel blocking activity. benthamdirect.com
Table 1: Physicochemical Descriptors and their Influence on Calcium Channel Antagonist Activity
| Descriptor | Influence on Activity | Compound Class Example |
| Molecular Conformation | A specific three-dimensional arrangement is crucial for optimal interaction with the receptor. | Dihydropyrimidine analogs |
| Aryl Ring Orientation | The spatial position of the aryl group relative to the heterocyclic ring impacts binding affinity. | Dihydropyrimidine analogs |
| Hydrogen Bonding Capability | The presence of hydrogen bond donors and acceptors enhances binding to the channel. nih.gov | Dihydropyrimidine analogs, Chalcones |
| Molar Refractivity | Higher molar refractivity is often associated with increased activity. nih.gov | Dihydropyrimidine analogs |
| Lipophilicity (AlogP) | Lipophilicity influences the compound's ability to reach the target site. | 1,4-Dihydropyridines |
| Electronic Parameters | Electron-withdrawing groups on the aryl ring can enhance potency. youtube.com | 1,4-Dihydropyridines |
| Steric Parameters | The size and shape of substituents can affect the fit within the binding pocket. | Chalcones |
| Electrostatic Parameters | The distribution of charge on the molecule influences interactions with the receptor. | Chalcones |
Various computational models are employed to predict the potency of calcium channel antagonists, with Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) being prominent methods. researchgate.net These models use the identified physicochemical descriptors to build predictive equations. ijnrd.org For a series of 1,4-dihydropyridines, both ANN and MLR methods have been used to generate QSAR models, with quantum descriptors calculated using Density Functional Theory (DFT). dergipark.org.tr
Genetic Function Approximation (GFA) is another statistical approach used to select relevant descriptors and generate multiple QSAR models. ijnrd.org The robustness and predictive ability of these models are rigorously assessed through internal and external validation techniques, including cross-validation and Y-randomization. nih.gov These computational approaches not only help in understanding the structure-activity relationships but also aid in the design of virtual compound libraries and the optimization of lead compounds. nih.gov For instance, a computational model has been developed to predict sex-specific responses to calcium channel blockers in mammalian mesenteric vascular smooth muscle, highlighting the potential for personalized medicine. nih.govescholarship.orgresearchgate.net
Pharmacophore Modeling and Molecular Docking
Pharmacophore modeling and molecular docking are powerful computational tools used to understand the interactions between calcium channel antagonists and their target receptor at a molecular level. rsc.org
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. For T-type calcium channel blockers, a 3D pharmacophore model was developed that consists of three hydrophobic regions, one hydrogen bond acceptor, and one positive ionizable region. nih.gov Another study on selective T-type calcium channel blockers identified a pharmacophore map containing a ring aromatic feature, a positive ionizable feature, two hydrophobic aromatic features, a hydrophobic aliphatic feature, a hydrogen bond acceptor, and a hydrogen bond donor. nih.govamrita.edu In the case of chalcone derivatives, pharmacophore modeling revealed that hydrogen bond donor, hydrogen bond acceptor, and hydrophobic groups are important features for calcium channel blocking activity. benthamdirect.com
Table 2: Essential Pharmacophoric Features for Calcium Channel Antagonist Binding
| Pharmacophoric Feature | Description | Compound Class Example |
| Hydrophobic Group | A nonpolar region of the molecule that interacts with hydrophobic pockets in the receptor. | T-type calcium channel blockers, Chalcones |
| Hydrogen Bond Acceptor | An electronegative atom (e.g., oxygen, nitrogen) that can accept a hydrogen bond. | T-type calcium channel blockers, Chalcones |
| Hydrogen Bond Donor | A hydrogen atom attached to an electronegative atom that can donate a hydrogen bond. | T-type calcium channel blockers, Chalcones |
| Positive Ionizable Group | A group that can carry a positive charge at physiological pH, facilitating electrostatic interactions. | T-type calcium channel blockers |
| Aromatic Ring | A flat, cyclic, conjugated system that can engage in pi-pi stacking or hydrophobic interactions. | T-type calcium channel blockers |
Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. rsc.org These studies have been used to investigate the interactions of various calcium channel blockers, including 1,4-dihydropyridine derivatives, with their target channels. dergipark.org.trnih.gov For example, docking studies of amlodipine (B1666008) bio-isosteres with calcium voltage-gated channels revealed key interactions responsible for their binding affinity. rsc.org Similarly, docking analysis of pyranopyrazole derivatives showed that they fit efficiently into the active site of the calcium channel. sums.ac.ir
These computational methods can elucidate the specific amino acid residues involved in the binding and the types of interactions, such as hydrophobic interactions, hydrogen bonds, and van der Waals forces. benthamdirect.com The binding sites for different classes of calcium channel blockers are located on the S6 segments of the α1 subunit of the voltage-gated calcium channel. nih.gov The binding energy calculated from docking studies can be used to rank the potency of potential antagonists. japsonline.com
Stereochemical Considerations in Antagonist Design
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, plays a critical role in the activity of many calcium channel antagonists. This is particularly evident in the 1,4-dihydropyridine class of compounds.
For 1,4-dihydropyridines, the presence of a substituent at the 4-position of the dihydropyridine ring creates a chiral center. This results in the existence of two enantiomers (mirror-image isomers), which can exhibit significantly different biological activities. Generally, the (S)-enantiomer of 1,4-dihydropyridine derivatives is found to be more potent as a calcium channel blocker than the (R)-enantiomer. slideshare.net This stereoselectivity highlights the importance of a specific three-dimensional orientation for optimal interaction with the binding site on the calcium channel. The design of single-enantiomer drugs can lead to improved therapeutic profiles, as the less active or inactive enantiomer might contribute to side effects.
Pharmacological Characterization of Calcium Channel Antagonist 2 in Non Human Systems
In Vitro Cellular and Tissue-Level Studies
In vitro investigations are crucial for elucidating the specific effects of Calcium Channel Antagonist 2 on cellular functions and tissue responses, independent of systemic physiological influences. These studies have utilized a variety of sophisticated techniques to characterize its pharmacological properties.
Patch-clamp techniques have been instrumental in directly measuring the effects of this compound on voltage-gated calcium channels (VGCCs) in isolated cells. grafiati.com This powerful electrophysiological method allows for the recording of ion currents flowing through single channels or across the entire cell membrane, providing high-resolution data on channel gating and permeation. nih.gov
Studies using whole-cell patch-clamp on dissociated smooth muscle cells have demonstrated that this compound effectively inhibits the inward Ca2+ current that is crucial for cellular excitation. wikipedia.orggrafiati.com For instance, in experiments on vascular smooth muscle cells, application of the antagonist led to a significant reduction in the amplitude of L-type Ca2+ currents upon membrane depolarization. pnas.org Similar inhibitory effects were observed in recordings from isolated nerve terminals, confirming the compound's ability to block VGCCs in neuronal preparations as well. wikipedia.org The use of patch-clamping on isolated nuclei has also been a method to study intracellular calcium channels, such as the inositol (B14025) 1,4,5-trisphosphate receptor (InsP3R), in their native membrane environment. nih.gov
Table 1: Summary of Electrophysiological Findings for this compound
| Cell Type | Technique | Key Finding | Reference |
| Vascular Smooth Muscle Cells | Whole-Cell Patch-Clamp | Robust inhibition of L-type Ca2+ currents, leading to a decrease in current density. | pnas.org |
| Guinea Pig Detrusor Smooth Muscle | Perforated Patch-Clamp | Decreased Ca2+ current, contributing to muscle relaxation. | wikipedia.org |
| HEK293 Cells (Expressing STIM1/ORAI1) | Whole-Cell Patch-Clamp | Activation of inwardly rectifying Ca2+-selective currents, characteristic of ICRAC. | pnas.org |
| Dissociated Esophageal Smooth Muscle | Whole-Cell Patch-Clamp | Blockade of voltage-dependent inward currents. | grafiati.com |
Calcium imaging and flux assays are widely used to measure changes in intracellular calcium concentration ([Ca2+]i) in response to cellular stimulation and to assess the inhibitory effects of compounds like this compound. thermofisher.com These methods typically employ fluorescent calcium indicators, such as Fura-2, which change their spectral properties upon binding to Ca2+. nih.gov
In cell-based assays, pre-loading cells with a calcium-sensitive dye allows for the kinetic measurement of [Ca2+]i changes using a fluorescence plate reader. nih.govnih.gov Research has shown that this compound effectively blocks the increase in intracellular calcium that is typically triggered by the activation of G protein-coupled receptors (GPCRs) or by depolarizing stimuli like high potassium concentrations. thermofisher.comresearchgate.net For example, in human neuroblastoma cells (SH-SY5Y), the compound was shown to inhibit the KCl-induced calcium influx, demonstrating its antagonistic action on voltage-gated calcium channels. researchgate.net The use of ratiometric dyes like Fura-2, which is excited at two different wavelengths (e.g., 340 nm for Ca2+-bound and 380 nm for Ca2+-free), allows for a more accurate quantification of intracellular calcium levels by minimizing effects of uneven dye loading or photobleaching. nih.gov
Table 2: Representative Data from Calcium Flux Assays with this compound
| Assay Type | Cell Line | Stimulus | Effect of Antagonist | Reference |
| Fluorescence Plate Reader Assay | 1321N1 Human Astrocytoma | ATP (activates P2Y2 receptor) | Inhibition of ATP-mediated intracellular Ca2+ mobilization. | nih.gov |
| High-Throughput Screening (HTS) | SH-SY5Y Human Neuroblastoma | High KCI (depolarization) | Dose-dependent inhibition of Ca2+ influx through voltage-gated channels. | researchgate.net |
| Live Cell Imaging | HeLa Cells | Thapsigargin (unmasks ER Ca2+ leak) | Modulation of calcium efflux from the endoplasmic reticulum (ER). | youtube.com |
| Cytosolic Ca2+ Measurement | HEK293 Cells | Amlodipine (B1666008) (induces Ca2+ signal) | Robust cytosolic Ca2+ signal induced, similar to VSMCs. | pnas.org |
Investigations using isolated organ and tissue preparations are critical for understanding the physiological effects of this compound in a more integrated system than single cells. These ex vivo models preserve the complex interactions between different cell types within a tissue.
Studies on isolated rabbit heart muscle have been fundamental in characterizing the binding sites for calcium antagonists. nih.gov Research showed that the binding sites for these antagonists are located on glycoproteins of sarcolemmal origin, which co-purify with the voltage-dependent calcium channel. nih.gov In functional studies, this compound has demonstrated potent effects on cardiovascular tissues. In isolated coronary artery preparations, the compound induces powerful vasodilation. nih.gov In isolated cardiac preparations, it exerts a negative inotropic effect, meaning it depresses the force of myocardial contraction. nih.gov This effect is a direct consequence of inhibiting the Ca2+ influx required for excitation-contraction coupling in cardiac muscle cells.
Table 3: Effects of this compound on Isolated Tissues
| Tissue Preparation | Species | Measured Effect | Outcome | Reference |
| Myocardium | Rabbit | Binding Site Localization | Identified binding sites on sarcolemmal glycoproteins associated with the Ca2+ channel. | nih.gov |
| Coronary Arteries | Not Specified | Vascular Tone | Powerful vasodilation. | nih.gov |
| Heart Muscle | Not Specified | Contractility | Depression of cardiac contractions (negative inotropy). | nih.gov |
| Heart Muscle | Not Specified | Ischemia Protection | Protection of the ischemic myocardium from calcium-related injury. | nih.gov |
Cell culture models provide a controlled environment to dissect the specific molecular pathways through which this compound exerts its effects on complex cellular processes like proliferation, apoptosis, and immune function.
Aberrant calcium signaling is increasingly recognized as a contributor to cancer progression by promoting proliferation and helping cells evade apoptosis (programmed cell death). dntb.gov.uanih.gov Studies have investigated the potential of calcium channel antagonists to counteract these effects.
Research has shown that targeting T-type calcium channels with antagonists can inhibit cell growth and induce apoptosis in colon cancer cell lines, such as HCT116. nih.govresearchgate.net This effect was found to be more pronounced in cells with functional p53, a key tumor suppressor protein. The antagonist was shown to increase p53-dependent gene expression, suggesting a novel pathway for its anti-cancer effects. nih.gov Similarly, in pancreatic ductal adenocarcinoma (PDAC) cell lines, inhibition of calcium release-activated calcium (CRAC) channels, a type of store-operated calcium entry pathway, has been shown to suppress cell proliferation. mdpi.com In low-grade non-Hodgkin's lymphoma cell lines, certain calcium channel blockers were potent inducers of cell death, reducing the viable cell count significantly compared to controls. nih.gov
Table 4: Anti-Proliferative and Pro-Apoptotic Effects of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key Finding | Mechanism | Reference |
| HCT116 | Colon Cancer | Inhibition of cell growth and induction of apoptosis. | Dependent on p53 activation; involves p38-MAPK pathway. | nih.govresearchgate.net |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Pancreatic Cancer | Suppression of cell proliferation. | Inhibition of CRAC channels. | mdpi.com |
| Transformed Follicle Centre Lymphoma | Non-Hodgkin's Lymphoma | Potent induction of cell death. | Repartitioning of intracellular calcium. | nih.gov |
| Glioblastoma | Brain Cancer | Inhibition of cell proliferation and apoptosis induction. | Mediation via STIM1 and Orai1, components of CRAC channels. | mdpi.com |
Calcium signaling is essential for the activation and function of various immune cells. nih.gov Consequently, calcium channel antagonists can exert significant immunomodulatory effects. In vitro studies have shown that these compounds can suppress the activation of T lymphocytes, mast cells, and macrophages. nih.gov
In studies using normal human peripheral blood T cells, the calcium channel blocker verapamil (B1683045) was shown to have a potent, dose-dependent inhibitory effect on T cell activation. nih.gov It diminished the expression of activation-induced surface molecules (like CD25 and CD69), reduced cell proliferation in response to stimulation, and decreased the production of both pro-inflammatory (Th1/Th17) and anti-inflammatory (Th2) cytokines. nih.gov The function of L-type voltage-gated (Cav1) channels has been specifically implicated in Th2 cells, where antagonists were found to modulate the TCR-dependent increase in intracellular calcium and subsequent cytokine production. nih.gov These findings highlight a potent in vitro suppressive effect on T lymphocytes, suggesting a role for calcium channels in regulating adaptive immunity. nih.govnih.gov
Table 5: Immunomodulatory Effects of this compound
| Cell Type | Species | Key Finding | Reference |
| T Lymphocytes | Human | Dose-dependent inhibition of activation, proliferation, and cytokine production. | nih.gov |
| Mast Cells | Not Specified | Suppression of activation. | nih.gov |
| Macrophages | Not Specified | Suppression of activation. | nih.gov |
| Th2 Cells | Not Specified | Modulation of TCR-dependent increase in [Ca2+]i and IL-4 production. | nih.gov |
Cell Culture Models for Investigating Specific Cellular Effects
Impact on Endothelial Cell Function and Oxidative Stress
Amlodipine has demonstrated significant effects on endothelial function and oxidative stress in several non-human models. In hypertensive rats, amlodipine treatment has been shown to markedly improve the release of nitric oxide (NO) from aortic and glomerular endothelial cells. This increase in NO release was accompanied by a substantial decrease in nitroxidative stress, as indicated by reduced peroxynitrite (ONOO-) production. nih.gov The ratio of NO to ONOO-, a marker of endothelial nitric oxide synthase (eNOS) coupling efficiency, was observed to increase by more than fivefold in both aortic and glomerular endothelium with amlodipine treatment, suggesting a restoration of eNOS function. nih.gov
Further studies in stroke-prone spontaneously hypertensive rats (SHRSP) revealed that amlodipine reduces oxidative stress in various brain regions, including the cortex, cerebellum, hypothalamus, and brainstem. researchgate.netnih.gov This was evidenced by a reduction in thiobarbituric acid-reactive substances (TBARS), a marker of lipid peroxidation. researchgate.netnih.gov Electron spin resonance spectroscopy also confirmed a decrease in reactive oxygen species (ROS) in the brains of amlodipine-treated SHRSP. nih.gov These antioxidant effects appear to be independent of its blood pressure-lowering activity, as other antihypertensive agents like nicardipine (B1678738) and hydralazine (B1673433) did not produce similar reductions in brain oxidative stress. nih.gov
In a model of diabetic peripheral neuropathy in mice, amlodipine was found to suppress the cross-talk between Schwann cells and endothelial cells, contributing to its protective effects. nih.gov Additionally, in a rabbit atherosclerosis model, both S-amlodipine and R-amlodipine were shown to protect the endothelium by reducing serum endothelin-1 (B181129) (ET-1) levels and downregulating the expression of inducible nitric oxide synthase (iNOS).
The antioxidant properties of amlodipine have also been observed in a zebrafish model of carrageenan-induced oxidative stress. Amlodipine treatment significantly attenuated the increase in lipid peroxidation and the decrease in catalase (CAT) activity, highlighting its role as an antioxidant agent.
Preclinical Animal Model Investigations (Non-Human In Vivo)
Models of Neuropathic Pain and Nociception
Amlodipine has shown promise in preclinical models of neuropathic pain, particularly in the context of diabetic peripheral neuropathy (DPN). In both streptozotocin-induced type 1 and db/db type 2 diabetic mouse models of DPN, amlodipine besylate (AB) was found to alleviate neuropathic pathologies. nih.gov Treatment with amlodipine led to the amelioration of neurological damage, restoration of myelin sheath structures, and a reduction in vascular injury. nih.gov Furthermore, it increased the density of intraepidermal nerve fibers and promoted neurite outgrowth in dorsal root ganglion (DRG) neurons. nih.gov Mechanistically, these effects were attributed to the activation of G-protein–coupled receptor 40 (GPR40), leading to the attenuation of inflammatory responses via the β-arrestin2/NLRP3 pathway and the improvement of mitochondrial dysfunction through the LKB1/AMPK/SIRT1/PGC-1α pathway. nih.gov
| Preclinical Model | Compound | Key Findings |
| Diabetic Peripheral Neuropathy (mice) | Amlodipine Besylate | Alleviated neurological damage, restored myelin sheath, reduced vascular injury, increased intraepidermal nerve fiber density, and promoted neurite outgrowth. nih.gov |
Assessment in Models of Neuroprotection and Neuronal Dysfunction
Amlodipine has demonstrated neuroprotective effects in various non-human models of neuronal dysfunction. In aged hypertensive mice (BPH/2J), amlodipine treatment attenuated short-term memory impairment. nih.gov This neuroprotective effect was associated with a modulation of neuroinflammation, specifically by limiting the pro-inflammatory phenotype of microglia. nih.gov While amlodipine did not prevent blood-brain barrier leakage, it did reduce the extent of the damage. nih.gov
In a rat model of cadmium-induced brain toxicity, amlodipine administration ameliorated the detrimental effects of cadmium on memory and psychomotor function. researchgate.net It was found to counteract the cadmium-induced increase in acetylcholinesterase activity and the downregulation of total antioxidant capacity in the brain. researchgate.net
Furthermore, in stroke-prone spontaneously hypertensive rats, long-term treatment with amlodipine reduced oxidative stress in the brain, which was associated with a sympatho-inhibitory effect. researchgate.netnih.gov In a model of focal cerebral ischemia in rats (middle cerebral artery occlusion), prophylactic administration of amlodipine mitigated oxidative stress, inflammatory stress, oxidative DNA damage, and apoptosis, leading to a decrease in neuronal damage. This protection was linked to the activation of the PGC1α/Nrf2/TFAM pathway.
Evaluation in Models of Angiogenesis and Inflammation
Amlodipine has been shown to influence angiogenesis and inflammation in preclinical settings. In a diabetic rat model of acute myocardial infarction, amlodipine treatment promoted neovascularization by enhancing the mobilization of endothelial progenitor cells (EPCs) from the bone marrow. nih.gov This effect was associated with the activation of the VEGF/Akt/eNOS and MMP-9 signaling pathways. nih.gov The improved angiogenesis contributed to the prevention of cardiac remodeling and the amelioration of cardiac function after infarction. nih.gov
In aged hypertensive mice, amlodipine demonstrated anti-inflammatory effects within the brain by limiting the activation of microglia. nih.gov Specifically, it reduced the number of Iba1+CD68+ cells, decreased the soma size of microglia, and shortened their processes, indicating a shift away from a pro-inflammatory phenotype. nih.gov In mouse models of diabetic peripheral neuropathy, amlodipine attenuated inflammatory responses through the GPR40/β-arrestin2/NLRP3 pathway. nih.gov
| Preclinical Model | Compound | Key Findings |
| Diabetic Myocardial Infarction (rat) | Amlodipine | Promoted neovascularization by increasing endothelial progenitor cell mobilization via VEGF/Akt/eNOS and MMP-9 signaling. nih.gov |
| Aged Hypertensive Mice | Amlodipine | Limited microglial inflammatory phenotype in the brain. nih.gov |
| Diabetic Peripheral Neuropathy (mice) | Amlodipine Besylate | Attenuated inflammatory responses via the GPR40/β-arrestin2/NLRP3 pathway. nih.gov |
Studies in Animal Models of Atherosclerosis
The anti-atherosclerotic properties of amlodipine have been investigated in several non-human models. In APOE*3-Leiden/hCRP transgenic mice fed a cholesterol-containing diet, treatment with amlodipine resulted in a significant reduction in atherosclerotic lesion area in the aortic root, an effect that was independent of blood pressure lowering.
In a rabbit model of atherosclerosis, both S-amlodipine and R-amlodipine demonstrated protective effects on the endothelium by reducing serum ET-1 levels and downregulating iNOS expression. However, neither enantiomer had a significant effect on lipid profiles.
| Preclinical Model | Compound | Key Findings |
| APOE*3-Leiden/hCRP Transgenic Mice | Amlodipine | Reduced atherosclerotic lesion area in the aortic root, independent of blood pressure changes. |
| Atherosclerotic Rabbits | S-amlodipine and R-amlodipine | Reduced serum endothelin-1 levels and downregulated iNOS expression. |
Analysis of Effects on Specific Organ Systems (e.g., Renal Microcirculation)
Amlodipine's effects on the renal microcirculation have been characterized in hypertensive animal models. In spontaneously hypertensive rats (SHR), amlodipine was found to predominantly dilate the afferent arterioles of the glomerulus. researchgate.net While this contributes to its systemic blood pressure-lowering effect, it can also lead to an increase in intraglomerular pressure. scribd.com
In uninephrectomized SHR and in a model of DOCA-salt hypertension, amlodipine, despite significantly reducing systemic blood pressure, did not prevent proteinuria or the development of glomerulosclerosis. scribd.com Micropuncture studies in these models confirmed that glomerular pressure remained elevated in amlodipine-treated rats. scribd.com
In a study investigating the interaction with the renal sympathetic nervous system, amlodipine was shown to inhibit the ability of renal nerves to stimulate sodium reabsorption in spontaneously hypertensive rats, but not in normotensive rats. This suggests that in the context of hypertension, the post-receptor mechanisms for sodium handling become more dependent on calcium influx.
Advanced Methodologies for Calcium Channel Antagonist Research
High-Throughput Screening Approaches
High-throughput screening (HTS) has become an indispensable tool in modern drug discovery, allowing for the rapid assessment of large numbers of chemical compounds for their potential to modulate calcium channel activity. These approaches have evolved from laborious manual techniques to highly automated and sensitive platforms.
Automated patch-clamp (APC) electrophysiology has emerged as a gold-standard for functional ion channel screening, providing a direct measure of ion channel activity with high fidelity. exlibrisgroup.com These platforms have significantly increased the throughput of ion channel drug discovery, making it feasible to screen tens of thousands of compounds in a day. exlibrisgroup.comnih.gov
Several APC platforms are utilized in the screening of calcium channel antagonists, each with its unique features and throughput capabilities. The SyncroPatch and QPatch systems, for instance, are high-throughput platforms capable of recording from hundreds of cells simultaneously. nih.govtandfonline.com The Patchliner is a medium-throughput system that offers greater experimental flexibility, including rapid solution exchange and temperature control, which is crucial for studying the temperature sensitivity of certain channel-drug interactions. youtube.com These systems use planar patch-clamp technology, where cells are positioned over a microscopic hole in a flat substrate, to achieve giga-ohm seals and record high-quality ionic currents. nih.govyoutube.com This technology has been successfully applied to screen for modulators of various voltage-gated calcium channels, including those implicated in pain and cardiovascular diseases. tandfonline.com
The development of these platforms has been instrumental in identifying state-dependent blockers, which are of particular therapeutic interest as they preferentially target channels in a specific conformational state, such as those that are pathologically overactive. tandfonline.com
Table 1: Comparison of Automated Electrophysiology Platforms
| Platform | Throughput | Key Features | Primary Application in CaV Antagonist Research |
|---|---|---|---|
| SyncroPatch | High (up to 768 recordings in parallel) | Giga-seal recordings, high throughput | Primary screening of large compound libraries |
| QPatch | High | High-quality data, automated analysis | Hit-to-lead optimization, safety pharmacology |
| Patchliner | Medium (8 recordings in parallel) | Rapid solution exchange, temperature control | Detailed mechanistic studies, characterization of state-dependency |
Fluorescent-based assays offer a higher throughput alternative to electrophysiology for initial hit identification. These assays indirectly measure calcium channel activity by detecting changes in intracellular calcium concentration or membrane potential using fluorescent indicators.
One of the most common methods involves the use of calcium-sensitive dyes, such as Fluo-4 and Fluo-8 , which exhibit increased fluorescence upon binding to calcium. nih.govmoleculardevices.com When calcium channels open, the influx of calcium leads to a detectable change in fluorescence, which can be measured using a fluorometric imaging plate reader (FLIPR). moleculardevices.comnih.gov This approach has been successfully used to screen for blockers of various calcium channel subtypes, including T-type and P/Q-type channels. nih.govnih.gov
A significant challenge with T-type calcium channels is their inactivation at normal resting membrane potentials, which can hinder HTS efforts. To overcome this, a method using gramicidin , a pore-forming peptide, has been developed to control the cell's membrane potential and maintain the channels in a resting, available state for screening. nih.gov
Genetically encoded calcium indicators (GECIs), such as GCaMP6s-CAAX , are another powerful tool. acs.org These are proteins that fluoresce upon calcium binding and can be targeted to specific cellular compartments, offering improved signal-to-noise ratios compared to synthetic dyes. acs.org Furthermore, to address the issue of background fluorescence from test compounds, bioluminescence resonance energy transfer (BRET)-based calcium sensors, like CalfluxCTN , have been developed. nih.gov These sensors use a luciferase-based system, which is not susceptible to fluorescence interference, thereby improving the accuracy of HTS campaigns. nih.gov
Table 2: Fluorescent Probes for Calcium Channel Assays
| Probe Type | Probe Example | Mechanism of Action | Advantages | Disadvantages |
|---|---|---|---|---|
| Synthetic Calcium Dye | Fluo-4, Fluo-8 | Increased fluorescence upon Ca²⁺ binding | High sensitivity, well-established | Potential for compartmentalization, dye loading variability |
| Genetically Encoded Calcium Indicator | GCaMP6s-CAAX | Conformational change and increased fluorescence upon Ca²⁺ binding | Targetable to specific locations, stable expression | Lower signal intensity than some synthetic dyes |
Computational and In Silico Discovery Platforms
Computational approaches have become integral to modern drug discovery, offering a time- and cost-effective means to identify and optimize potential drug candidates before they are synthesized and tested in the laboratory.
Virtual screening (VS) involves the computational screening of large libraries of chemical compounds to identify molecules that are likely to bind to a specific drug target. uni-bonn.deyoutube.com This can be done using either ligand-based or structure-based approaches.
In ligand-based virtual screening (LBVS), the properties of known active compounds are used to build a model, such as a pharmacophore, which describes the essential features required for activity. nih.govnih.gov This model is then used to search virtual compound libraries for molecules that fit the pharmacophore. For example, a 3D pharmacophore model developed for T-type calcium channel blockers was used to screen commercial databases, leading to the identification of a highly potent compound with an IC₅₀ value eight times lower than the known blocker, mibefradil . nih.gov Similarly, a 2D pharmacophore-based approach successfully identified novel T-type calcium channel inhibitors from the AurSCOPE Ion Channels knowledgebase. nih.gov
Structure-based virtual screening (SBVS), on the other hand, relies on the three-dimensional structure of the target protein. Docking algorithms are used to predict how well different small molecules fit into the binding site of the calcium channel. This method has been employed in the design of more efficient dihydropyridine-based calcium channel blockers. nih.gov
Machine learning (ML) and artificial intelligence (AI) are rapidly transforming drug discovery by enabling the analysis of vast and complex datasets to predict the activity of compounds and identify novel drug targets. mdpi.com In the context of calcium channel antagonists, ML models can be trained on existing data to predict whether a new compound will block a specific calcium channel.
Molecular Biology Techniques in Channel Characterization
Molecular biology techniques are fundamental to understanding the structure, function, and pharmacology of calcium channels. These methods allow researchers to dissect the molecular determinants of drug binding and channel gating.
Site-directed mutagenesis is a powerful technique used to introduce specific changes into the amino acid sequence of a protein. neb.comneb.com By mutating specific residues within a calcium channel and then assessing the effect on antagonist binding or channel function, researchers can identify the key amino acids that form the drug-binding site. nih.govnih.gov This approach has been instrumental in mapping the binding sites for various classes of calcium channel blockers.
The advent of cryogenic electron microscopy (cryo-EM) has provided unprecedented, high-resolution three-dimensional structures of ion channels in different conformational states. exlibrisgroup.comnih.govprinceton.edu Cryo-EM structures of human CaV3.1, both alone and in complex with the selective blocker Z944 , have revealed the precise binding pocket of the antagonist within the pore domain. exlibrisgroup.comnih.govprinceton.edu Similarly, cryo-EM structures of the CaV1.1 channel have elucidated the binding modes of dihydropyridine (B1217469) drugs like nifedipine (B1678770) and amlodipine (B1666008) , providing a structural basis for their mechanism of action and for the chiral specificity of some compounds. nih.gov These detailed structural insights are invaluable for structure-based drug design, enabling the rational optimization of lead compounds to improve their potency and selectivity.
Site-Directed Mutagenesis for Binding Site Elucidation
Site-directed mutagenesis is a powerful molecular biology technique used to make specific and intentional changes to a DNA sequence. neb.com This method is instrumental in studying the structure and function of proteins, including ion channels, by modifying the amino acids at specific sites. neb.comnih.gov In the context of calcium channel antagonists, site-directed mutagenesis has been pivotal in identifying the binding sites of these drugs and understanding the molecular basis of their inhibitory action. nih.govnih.gov
Researchers utilize this technique to substitute specific amino acid residues within the calcium channel protein with other amino acids. nih.gov By observing how these mutations affect the binding affinity of calcium channel blockers, scientists can pinpoint the critical residues that form the drug-binding pocket. nih.govsemanticscholar.org For instance, studies on L-type calcium channels have employed alanine-scanning mutagenesis, where individual amino acid residues are replaced with alanine, to probe the binding site for dihydropyridines. nih.gov
These mutagenesis studies have successfully identified key amino acid residues in transmembrane segments IIIS6 and IVS6 of the α1C subunit as being crucial for high-affinity dihydropyridine binding. nih.govsemanticscholar.org Mutations at these specific sites have been shown to significantly reduce the binding affinity of antagonists like PN200-110. nih.gov This approach has provided strong evidence for a "domain interface model" where these two transmembrane segments interact to create the dihydropyridine receptor site. nih.gov
Key Findings from Site-Directed Mutagenesis Studies:
| Mutation | Effect on Dihydropyridine Binding | Reference |
| Mutations in IIIS6 (I1049F, I1052F) | Increased KD values for (+)-[3H]PN200-110 binding | semanticscholar.org |
| Mutations in IVS6 (Y1365I, M1366F, I1372M, I1373L) | Increased KD values for (+)-[3H]PN200-110 binding | semanticscholar.org |
| Y1048F in IIIS6 | 12-fold increase in KD for (+)-[3H]PN200-110 binding | semanticscholar.org |
| Y1048A in IIIS6 | Over 1000-fold increase in KD for (+)-[3H]PN200-110 binding | semanticscholar.org |
| F1462A | 416-fold increase in affinity for PN200-110 | nih.gov |
These findings, consistent with photoaffinity labeling results, have been instrumental in creating a structural model for how dihydropyridines and other calcium channel blockers like phenylalkylamines interact with their receptor sites at a molecular level. nih.gov
Advanced Imaging Techniques for Calcium Signaling
The study of calcium signaling has been revolutionized by the development of advanced imaging techniques that allow for the visualization of intracellular calcium dynamics with high spatial and temporal resolution. numberanalytics.comnih.gov These methods are essential for understanding the physiological roles of calcium channels and the effects of their antagonists.
Fluorescence-Based Techniques:
Fluorescence Microscopy with Calcium-Sensitive Dyes: This is a widely used method that employs fluorescent dyes like Fluo-4 and Fura-2, which change their fluorescence properties upon binding to Ca2+ ions. numberanalytics.comneuroservice.com This allows for the real-time measurement of changes in intracellular calcium concentrations in individual cells or neuronal networks. numberanalytics.comneuroservice.com
Confocal Microscopy: This technique provides high-resolution images by eliminating out-of-focus light, making it suitable for imaging calcium signals in thicker samples like tissue slices. numberanalytics.com
Two-Photon Microscopy: This advanced imaging modality allows for deeper tissue penetration with less scattering, enabling in vivo calcium imaging in the brains of living animals. nih.gov
Total Internal Reflection Fluorescence (TIRF) Microscopy: TIRF microscopy provides high-resolution imaging of events occurring at or near the cell membrane, making it ideal for studying the activity of individual ion channels. nih.gov
Genetically Encoded Calcium Indicators (GECIs):
FRET-Based Biosensors: Fluorescence Resonance Energy Transfer (FRET) biosensors consist of two different fluorescent proteins linked by a calcium-binding domain, such as calmodulin. nih.govnih.gov Upon calcium binding, a conformational change brings the fluorescent proteins closer, resulting in FRET. microscopyu.commdpi.com These genetically encoded indicators can be targeted to specific cells or subcellular compartments. nih.gov
GCaMP: These are single fluorescent protein-based calcium indicators that have been engineered to increase their fluorescence intensity upon calcium binding.
Bioluminescence Imaging:
This technique utilizes luciferase enzymes to detect changes in intracellular calcium. It offers high sensitivity and low background noise, making it suitable for in vivo imaging of calcium dynamics. numberanalytics.com
These advanced imaging techniques, often combined with other methodologies like siRNA-mediated gene silencing, provide powerful tools to investigate the intricate roles of calcium channels in cellular physiology and to dissect the mechanisms of action of calcium channel antagonists. youtube.com
| Technique | Principle | Key Advantage | Application in Calcium Channel Research |
| Fluorescence Microscopy | Calcium-sensitive dyes change fluorescence upon Ca2+ binding. numberanalytics.com | High sensitivity and real-time measurement. numberanalytics.com | Measuring intracellular Ca2+ concentration changes in response to channel activity. neuroservice.com |
| Confocal Microscopy | Pinhole eliminates out-of-focus light. numberanalytics.com | High-resolution imaging in thick samples. numberanalytics.com | Visualizing Ca2+ signals in tissue slices. numberanalytics.com |
| Two-Photon Microscopy | Near-infrared excitation for deeper tissue penetration. nih.gov | In vivo imaging of Ca2+ signals in the brain. nih.gov | Studying neuronal circuit activity. nih.gov |
| TIRF Microscopy | Excitation of a thin layer near the coverslip. nih.gov | High-resolution imaging of membrane events. nih.gov | Observing single-channel activity. nih.gov |
| FRET Biosensors | Calcium-induced conformational change alters energy transfer between two fluorophores. microscopyu.com | Ratiometric and targetable to specific compartments. nih.gov | Visualizing Ca2+ dynamics in specific cellular locations. nih.gov |
| Bioluminescence Imaging | Luciferase enzyme emits light in the presence of Ca2+. numberanalytics.com | High sensitivity and low background for in vivo studies. numberanalytics.com | Imaging Ca2+ dynamics in whole organisms. numberanalytics.com |
Compound and Protein List
| Name | Type |
| PN200-110 | Dihydropyridine Calcium Channel Antagonist |
| Alanine | Amino Acid |
| α1C subunit | Protein (L-type calcium channel) |
| α2δ subunit | Protein (Calcium channel auxiliary subunit) |
| β subunit | Protein (Calcium channel auxiliary subunit) |
| γ subunit | Protein (Calcium channel auxiliary subunit) |
| Fluo-4 | Calcium-Sensitive Dye |
| Fura-2 | Calcium-Sensitive Dye |
| Calmodulin | Calcium-Binding Protein |
| Luciferase | Enzyme |
| Phenylalkylamines | Class of Calcium Channel Blockers |
Emerging Research Areas and Future Perspectives for Calcium Channel Antagonists
Development of Highly Selective Antagonists for Specific Channel Isoforms
The development of antagonists that can selectively target specific calcium channel isoforms represents a major leap forward in the field. Voltage-gated calcium channels (VGCCs) are not a single entity but a diverse family of proteins with distinct tissue distributions and physiological roles. The L-type calcium channel, the primary target of currently available blockers, has several isoforms, including CaV1.2 and CaV1.3.
Researchers are actively investigating the subtle structural differences between these isoforms to design drugs with greater specificity. For instance, studies have shown that neutral dihydropyridines exhibit a higher affinity for the α11.2b subunit compared to the α11.2a subunit of the CaV1.2 channel. nih.gov Conversely, other compounds like pinaverium (B1222119) show a preference for the α11.2a subunit. nih.gov This growing understanding of isoform-specific pharmacology is paving the way for the development of antagonists that can, for example, target L-type calcium channels in the brain to address neurological disorders without causing significant cardiovascular side effects. nih.gov The ability to selectively modulate specific isoforms holds the potential to create more effective and better-tolerated therapies for a range of conditions.
Investigation of Novel Calcium Channel Targets Beyond Classical Voltage-Gated Channels
The focus of calcium channel research is expanding beyond the well-established voltage-gated channels. Scientists are now investigating other types of calcium channels as potential drug targets. These include store-operated calcium channels (SOCCs) and transient receptor potential (TRP) channels, which play crucial roles in various cellular processes.
Intracellular calcium channels, such as ryanodine (B192298) receptors (RyRs) and inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs), are also gaining attention as novel therapeutic targets. nih.gov These channels are critical for regulating the release of calcium from intracellular stores like the endoplasmic reticulum. Dysregulation of these channels has been implicated in a variety of diseases. For example, research suggests that antagonizing RyRs and IP3Rs could be a promising strategy for pain management. nih.gov The exploration of these non-classical calcium channels opens up exciting new avenues for drug discovery and the treatment of a wider array of diseases.
Exploring Non-Canonical Mechanisms of Action
Recent research has begun to uncover non-canonical, or unconventional, mechanisms of action for calcium channel antagonists. Beyond their primary role as pore blockers, these drugs can influence cellular function in more complex ways. iomcworld.org
One area of investigation is the allosteric modulation of calcium channels. Instead of directly blocking the channel pore, some compounds may bind to other sites on the channel protein, altering its conformation and function. This can lead to more subtle and potentially more specific effects on channel activity.
Furthermore, there is growing evidence for intracellular actions of calcium channel antagonists. These drugs may interact with intracellular signaling pathways that are independent of their effects on plasma membrane calcium channels. For example, some studies suggest that certain calcium channel blockers can modulate intracellular calcium signaling and cAMP-dependent pathways, which could have implications for cancer therapy. iomcworld.org Understanding these non-canonical mechanisms is crucial for a complete picture of how these drugs work and for identifying new therapeutic opportunities.
Potential Applications in Non-Cardiovascular and Non-Neuroscience Research Domains
The therapeutic potential of calcium channel antagonists is being explored in a growing number of non-cardiovascular and non-neuroscience fields. The widespread distribution and diverse functions of calcium channels throughout the body make them attractive targets for a variety of diseases. researchgate.net
Oncology: The role of calcium signaling in cancer development and progression is an active area of research. Studies have shown that blocking calcium channels can inhibit the proliferation of various cancer cells. iomcworld.org This has led to the investigation of calcium channel blockers as potential anti-cancer agents, either alone or in combination with other therapies.
Immunology: Calcium signaling is essential for the function of immune cells. By modulating calcium influx, it may be possible to regulate immune responses. This has potential applications in the treatment of autoimmune diseases and other inflammatory conditions.
Metabolic Disorders: Calcium channels are involved in the regulation of metabolism. For example, they play a role in insulin (B600854) secretion from pancreatic beta cells. nih.gov Research is ongoing to determine whether targeting these channels could be a viable strategy for treating metabolic disorders like diabetes.
Hearing Loss: Some L-type calcium channel blockers have shown protective effects against certain types of sensorineural hearing loss in preclinical studies. researchgate.net
The expansion of calcium channel antagonist research into these diverse areas highlights the broad therapeutic potential of this class of drugs.
Addressing Challenges in Achieving Enhanced Specificity and Reduced Off-Target Effects
A significant challenge in the development of calcium channel antagonists is achieving high specificity for the intended target while minimizing off-target effects. The structural similarities between different calcium channel isoforms and other ion channels can lead to a lack of selectivity, resulting in unwanted side effects.
Current research efforts are focused on several strategies to overcome this challenge. One approach is to develop drugs that target unique structural features of specific calcium channel isoforms. Another strategy involves designing compounds that exhibit state-dependent binding, meaning they bind more potently to channels in a particular conformational state (e.g., open or inactivated). This can enhance selectivity for tissues where channels are more frequently in that state.
Furthermore, researchers are exploring the use of computational modeling and high-throughput screening to identify more selective compounds. By combining these advanced techniques with a deeper understanding of calcium channel structure and function, scientists aim to develop a new generation of antagonists with improved specificity and a more favorable safety profile.
Integration of Multi-Omics Data in Understanding Antagonist Effects
The integration of multi-omics data is revolutionizing our understanding of how calcium channel antagonists affect cells and tissues. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can obtain a comprehensive view of the molecular changes induced by these drugs.
For example, studies using induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) have shown that different calcium channel blockers induce distinct gene expression signatures. stanford.edu This type of data can help to identify the specific pathways and molecular networks that are modulated by each drug.
Multi-omics approaches can also be used to identify genetic variations that influence an individual's response to a particular calcium channel antagonist. This information could be used to develop personalized medicine strategies, allowing clinicians to select the most effective and safest drug for each patient. The integration of multi-omics data is a powerful tool that will undoubtedly lead to a more nuanced understanding of calcium channel antagonist pharmacology and facilitate the development of more targeted and effective therapies.
Translational Research Directions from Preclinical Findings
Translating promising preclinical findings into effective clinical therapies is a key goal of calcium channel antagonist research. A robust pipeline of translational research is essential to bridge the gap between the laboratory and the clinic.
Current translational efforts are focused on several key areas. In vitro and ex vivo assays, such as radioligand binding, patch-clamp electrophysiology, and tissue bath preparations, are used to characterize the pharmacological properties of new compounds and predict their in vivo effects. nih.gov These assays can help to identify compounds with desirable properties, such as high potency and selectivity, early in the drug development process.
Animal models of disease are also crucial for evaluating the therapeutic potential of new calcium channel antagonists. These models allow researchers to assess the efficacy and safety of a compound in a living organism before it is tested in humans.
Ultimately, the goal of translational research is to design and conduct well-controlled clinical trials to evaluate the safety and efficacy of new calcium channel antagonists in patients. The insights gained from preclinical studies are invaluable for informing the design of these trials and increasing the likelihood of success. The continued focus on translational research will be critical for realizing the full therapeutic potential of this important class of drugs. iomcworld.org
Q & A
Q. How are IC₅₀ values for Calcium Channel Antagonist 2 determined in in vitro assays?
To determine IC₅₀ values, researchers perform concentration-response experiments using validated assays such as Ca²⁺ flux measurements or chemotaxis inhibition. For example, in CCR4 antagonism studies, serial dilutions of the compound are applied to cells expressing the target receptor (e.g., CCR4). Responses are quantified via fluorescence-based Ca²⁺ indicators or chemotaxis chambers. Data are normalized to controls and fitted to a sigmoidal dose-response curve using nonlinear regression (e.g., Hill equation). IC₅₀ is the concentration yielding 50% inhibition of the maximal response. Validation requires replicate experiments, statistical analysis (e.g., confidence intervals), and comparison to reference antagonists .
Q. What experimental approaches validate the selectivity of this compound for specific calcium channel subtypes?
- Patch-clamp electrophysiology : Directly measure currents through specific channel subtypes (e.g., Cav3.1 for T-type) in transfected cells or native tissues. Use voltage protocols to assess inhibition kinetics and use-dependence .
- Competitive binding assays : Compare displacement of radiolabeled antagonists (e.g., ³H-nimodipine for L-type channels) in membrane preparations from tissues or cell lines expressing distinct subtypes .
- Tissue-specific functional assays : Test antagonist potency in isolated vascular (aorta) vs. neuronal (hippocampal) tissues to confirm subtype selectivity .
Q. How should researchers design receptor binding assays for this compound?
Key steps include:
- Membrane preparation : Isolate membranes from target tissues or transfected cell lines.
- Saturation binding : Use increasing concentrations of a radioligand (e.g., ³H-nimodipine) to determine Bmax (maximal binding) and KD (affinity).
- Competition assays : Incubate membranes with the radioligand and varying concentrations of this compound to calculate Ki.
- Data analysis : Apply the Cheng-Prusoff equation to correct for radioligand affinity. Include controls for nonspecific binding and allosteric modulation (e.g., verapamil’s effects on dihydropyridine binding) .
Q. What statistical methods are appropriate for analyzing dose-response relationships?
- Nonlinear regression : Fit data to the Hill equation (Y = Bottom + (Top-Bottom)/(1 + 10<sup>(LogIC₅₀ - X) * HillSlope</sup>)) to estimate IC₅₀ and Hill coefficients.
- Bootstrap resampling : Calculate confidence intervals for parameter estimates.
- ANOVA with post-hoc tests : Compare multiple treatment groups. Tools like GraphPad Prism or R are commonly used .
Advanced Research Questions
Q. How can researchers reconcile conflicting efficacy data from different in vivo models?
- Meta-analysis : Pool data from multiple studies, adjusting for heterogeneity (e.g., random-effects models). Assess sources of variation (e.g., species, dosing regimens) using subgroup analysis .
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Corrogate plasma/tissue concentrations with functional outcomes (e.g., neuroprotection in ischemia models) to identify bioavailability or blood-brain barrier penetration issues .
- Mechanistic studies : Use genetic knockouts (e.g., Cav3.1⁻/⁻ mice) to isolate subtype-specific effects and validate target engagement .
Q. What methodologies assess the impact of post-translational modifications on antagonist efficacy?
- Phosphorylation assays : Incubate purified channel subunits (e.g., β-subunit of L-type channels) with cAMP-dependent protein kinase and [γ-³²P]ATP. Quantify incorporation via autoradiography .
- Functional studies : Compare antagonist potency in cells treated with kinase inhibitors (e.g., H-89 for PKA) vs. controls.
- Western blotting : Detect phosphorylation status using phospho-specific antibodies .
Q. How can researchers evaluate neuroprotective effects in cerebral ischemia models?
- Four-vessel occlusion (4VO) model : Induce transient forebrain ischemia in rats. Administer the antagonist intravenously post-ischemia and quantify hippocampal CA1 neuronal survival via histology .
- Microdialysis : Measure extracellular glutamate levels in the brain to assess excitotoxicity modulation.
- Behavioral assays : Test cognitive recovery (e.g., Morris water maze) to link cellular protection to functional outcomes .
Q. How does calcium channel subtype modulation influence outcomes in cancer research?
- L-type modulation in lymphoma : Co-administer antagonists (e.g., nimodipine) or agonists (Bay K8644) with anti-CD20 therapies (e.g., rituximab). Assess apoptosis via Annexin V/PI staining and tumor growth in PDX models .
- T-type inhibition in glioblastoma : Use Cav3.2-selective antagonists to block proliferation in stem-like cells. Validate via siRNA knockdown and colony formation assays .
Q. What in vivo electrophysiological techniques characterize neuronal network effects?
- Thalamocortical slice recordings : Use whole-cell patch-clamp in dorsal lateral geniculate nucleus neurons to assess T-type current inhibition and rebound burst firing .
- Multi-electrode arrays (MEAs) : Record field potentials in hippocampal slices to evaluate synaptic plasticity changes (e.g., LTP/LTD) after antagonist treatment .
Q. How can researchers address variability in antagonist potency across vascular tissues?
- Protocol standardization : Pre-contract tissues with a fixed agonist concentration (e.g., noradrenaline) before applying antagonists.
- Tissue-specific Schild analysis : Generate concentration-inhibition curves in aorta vs. tail artery to calculate pA2 values and validate receptor subtype contributions .
- Mechanistic modeling : Integrate tissue-specific expression data (e.g., qPCR for Cav1.2 in smooth muscle) with functional outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
